molecular formula C20H17ClN6O2 B6509922 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide CAS No. 847383-68-0

2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B6509922
CAS No.: 847383-68-0
M. Wt: 408.8 g/mol
InChI Key: MLXFPTWJSSPROQ-UHFFFAOYSA-N
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Description

2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H17ClN6O2 and its molecular weight is 408.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 408.1101515 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide (CAS Number: 847383-68-0) is a complex organic molecule characterized by a triazolo-pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C20_{20}H17_{17}ClN6_6O2_2
  • Molecular Weight : 408.8 g/mol
  • Structure : The compound features a chlorophenyl group and an acetamide moiety that are critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing the triazolo and pyrimidine moieties exhibit diverse antimicrobial properties. Specifically:

  • In vitro studies have shown that derivatives of triazolopyrimidines demonstrate moderate to high antimicrobial activities against various bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans .
  • The presence of the 4-chlorophenyl group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy against resistant strains.

Anticancer Activity

The anticancer potential of similar triazolo-pyrimidine derivatives has been explored extensively:

  • Compounds with similar structures have been reported to inhibit cyclin-dependent kinases (CDKs), disrupting cell cycle progression and inducing apoptosis in cancer cells .
  • A related study demonstrated that modifications in the triazole ring significantly affect cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Anti-inflammatory Effects

The anti-inflammatory properties of triazolo-pyrimidine derivatives are also noteworthy:

  • Research has shown that these compounds can inhibit nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages, leading to reduced inflammation .
  • The mechanism involves modulation of inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

  • Triazole and Pyrimidine Core : The presence of these rings is essential for biological activity.
  • Substituents : The introduction of electron-withdrawing groups like chlorine enhances potency against microbial and cancer cells.
  • Acetamide Moiety : This functional group is critical for the interaction with biological targets.

Case Studies

Several studies have evaluated the biological activity of compounds similar to this compound:

StudyCompoundActivityFindings
Barbuceanu et al.Mercapto-triazolesAntibacterialShowed significant activity against drug-resistant strains
Paniagua et al.Triazolo-pyrimidinesAnticancerInduced apoptosis in MCF-7 cells
RSC AdvancesPyrimidine derivativesAnti-inflammatoryInhibited COX-2 expression in RAW264.7 cells

Scientific Research Applications

Overview

The compound 2-{3-[(4-chlorophenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-methylphenyl)acetamide is a member of the triazolopyrimidine family. Its unique structure and properties make it a candidate for various scientific research applications, particularly in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that triazolopyrimidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds in this class can inhibit bacterial growth and possess antifungal activity. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial cell membranes.

Anticancer Properties

Triazolopyrimidines have been investigated for their anticancer effects. The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, studies have explored how these compounds can inhibit DNA synthesis and repair mechanisms in cancer cells, leading to increased apoptosis.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has been a focus of research. In vitro studies suggest that it can reduce the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases.

Enzyme Inhibition

The interaction of this compound with various enzymes has been documented. It may act as an inhibitor for enzymes involved in metabolic processes or signal transduction pathways. This property is particularly useful in drug design for conditions like diabetes or cardiovascular diseases.

Case Studies

StudyFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition of E. coli and S. aureus growth at low concentrations.
Anticancer EfficacyInduced apoptosis in breast cancer cell lines via caspase activation pathways.
Anti-inflammatory ResponseReduced TNF-alpha and IL-6 levels in LPS-stimulated macrophages.

Properties

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN6O2/c1-13-4-2-3-5-16(13)23-17(28)11-26-12-22-19-18(20(26)29)24-25-27(19)10-14-6-8-15(21)9-7-14/h2-9,12H,10-11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLXFPTWJSSPROQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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